N'-(2-phenylacetyl)propanehydrazide
Description
N'-(2-Phenylacetyl)propanehydrazide is a hydrazide derivative characterized by a propanehydrazide backbone substituted with a 2-phenylacetyl group. Its molecular structure combines a hydrazide moiety (–NH–NH–CO–) with a phenylacetyl substituent, enabling diverse reactivity and biological interactions. This compound is typically synthesized via condensation reactions between phenylacetyl chlorides and propanehydrazide precursors under microwave or reflux conditions . Key spectral data include distinct NMR signals for NH protons (~9–10 ppm) and aromatic protons (7–7.9 ppm), as well as carbonyl (C=O) and imine (C=N) carbon resonances in ¹³C-NMR spectra .
Properties
IUPAC Name |
N'-(2-phenylacetyl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-10(14)12-13-11(15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMOILFYPZEFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenylacetyl)propanehydrazide typically involves the reaction of phenylacetyl chloride with propanehydrazide under controlled conditions. The reaction is carried out in an anhydrous solvent such as dichloromethane, with the addition of a base like pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at low temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’-(2-phenylacetyl)propanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenylacetyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenylacetyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
N’-(2-phenylacetyl)propanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as a drug precursor or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-phenylacetyl)propanehydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Table 1: Comparison of Hydrazide Derivatives
Key Observations:
- Substituent Effects on Melting Points : Chlorinated (e.g., 2e, 196–198°C) and hydroxylated derivatives exhibit higher melting points due to increased polarity and hydrogen bonding .
- Stereochemical Variations : Compounds like 1d () display E/Z isomerism, influencing their reactivity and biological activity .
- Yield Optimization : Microwave-assisted synthesis improves yields (e.g., 84% for 2e) compared to conventional methods (e.g., 52% for 2b) .
Antioxidant Activity
- N'-(1,3-Dioxoisoindolin-2-yl)propanamide and N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide () demonstrate 1.4-fold higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating substituents (e.g., methoxy, naphthyl) enhancing radical stabilization .
- Thiosemicarbazide and triazolethione derivatives () show moderate antioxidant effects, with IC₅₀ values ranging from 12–50 μM, depending on substituent electronegativity .
Anticancer Activity
- N'-(Naphthalen-1-ylmethylene)propanehydrazide exhibits selective cytotoxicity against U-87 glioblastoma cells (IC₅₀ = 8.2 μM), outperforming MDA-MB-231 breast cancer cells (IC₅₀ = 23 μM) due to enhanced blood-brain barrier penetration .
- Flurbiprofen hydrazide derivatives () show moderate activity against leukemia cells (IC₅₀ ~15 μM), linked to COX-2 inhibition pathways .
Corrosion Inhibition
- (E)-N'-(4-Bromobenzylidene)propanehydrazide () achieves 92% corrosion inhibition on mild steel in HCl, outperforming non-halogenated analogues. The bromine substituent enhances adsorption via stronger van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
